molecular formula C15H25N3 B1392650 {3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-71-3

{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine

Cat. No. B1392650
M. Wt: 247.38 g/mol
InChI Key: ZZPCTTOUYAGCKS-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the Mannich reaction . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Chemical Reactions Analysis

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel synthesis methods for derivatives involving piperazine compounds have been explored. For instance, Bektaş et al. (2007) demonstrated the synthesis of Mannich base derivatives using morpholine or methyl piperazine as amine components, which were then evaluated for their antimicrobial activities (Bektaş et al., 2007).
  • Luminescent Properties : Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds, focusing on their fluorescence spectra and photo-induced electron transfer properties (Gan et al., 2003).

Biological Applications

  • Antimicrobial and Anticancer Activities : Several studies have explored the antimicrobial and potential anticancer properties of piperazine derivatives. Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, evaluating their cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
  • CO2 Capture : In environmental applications, Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture, highlighting its thermal degradation resistance and potential for energy savings in CO2 capture processes (Freeman et al., 2010).

Pharmacological Research

  • Selective Agonist Activity : Research by Heinrich et al. (2004) focused on developing selective 5-HT(1A) agonists using piperazine derivatives for potential use in mood disorder treatments (Heinrich et al., 2004).
  • Drug Metabolism Prevention : Rawal et al. (2008) explored strategies to prevent N-acetyltransferase-mediated metabolism in piperazine-containing compounds, which is crucial for drug development (Rawal et al., 2008).

Safety And Hazards

The safety and hazards of a specific compound depend on its structure and properties. For piperazine derivatives, these can vary widely. Some piperazine derivatives are used as psychoactive substances used illegally for recreational purposes .

Future Directions

The development of new piperazine derivatives is an active area of research, with potential applications in a wide range of fields, including medicine and agriculture .

properties

IUPAC Name

3-[2-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-13-5-3-6-15(11-13)18-10-9-17(8-4-7-16)14(2)12-18/h3,5-6,11,14H,4,7-10,12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPCTTOUYAGCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCCN)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
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{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
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{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
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{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
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{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
Reactant of Route 6
{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine

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